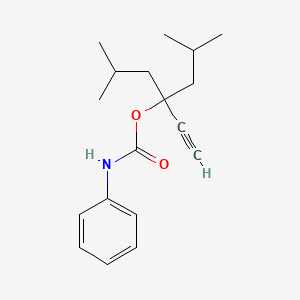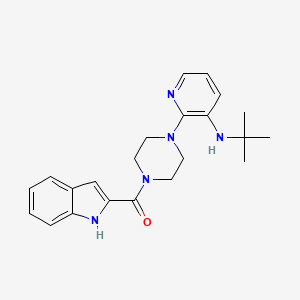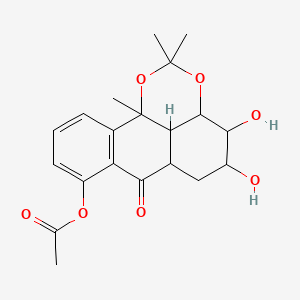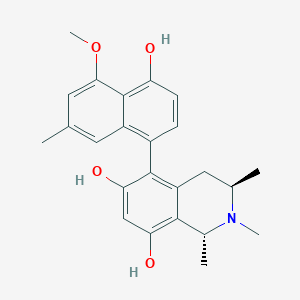
Ancistrocongoline A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ancistrocongoline A is a naphthylisoquinoline alkaloid isolated from the leaves of the Ancistrocladus liana, a plant native to the rainforests of the Central region of the Democratic Republic of the Congo. This compound belongs to a unique class of natural products known for their diverse biological activities, including antiprotozoal, antileukemic, and antimalarial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ancistrocongoline A involves several steps, starting with the formation of the naphthylisoquinoline core. This process typically includes:
Condensation Reactions: The initial step involves the condensation of a naphthalene derivative with an isoquinoline precursor under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the naphthylisoquinoline skeleton.
Functional Group Modifications:
Industrial Production Methods
advancements in synthetic organic chemistry and biotechnological approaches may offer potential methods for its production in the future .
Analyse Chemischer Reaktionen
Types of Reactions
Ancistrocongoline A undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the conversion of double bonds to single bonds or the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like methyl iodide and sodium hydroxide are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Ancistrocongoline A has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:
Chemistry: Used as a model compound for studying the synthesis and reactivity of naphthylisoquinoline alkaloids.
Biology: Investigated for its potential as an antiprotozoal agent, particularly against malaria and African sleeping sickness.
Medicine: Studied for its antileukemic properties and potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of Ancistrocongoline A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: this compound may inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby disrupting cellular processes.
Interfering with DNA: The compound may intercalate into DNA, preventing replication and transcription.
Modulating Signaling Pathways: This compound may affect various signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ancistrocongoline A is part of a broader class of naphthylisoquinoline alkaloids, which includes compounds such as:
Ancistrolikokines: Known for their antiausterity activities against pancreatic cancer cells.
Mbandakamines: Exhibiting pronounced activities against malaria and African sleeping sickness.
Ikelacongolines: Displaying antiprotozoal properties .
Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
455255-21-7 |
|---|---|
Molekularformel |
C24H27NO4 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline-6,8-diol |
InChI |
InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)21(9-12)29-5)23-17-10-13(2)25(4)14(3)22(17)19(27)11-20(23)28/h6-9,11,13-14,26-28H,10H2,1-5H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
GWJJRDKEDFSIDL-ZIAGYGMSSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
Kanonische SMILES |
CC1CC2=C(C(=CC(=C2C(N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


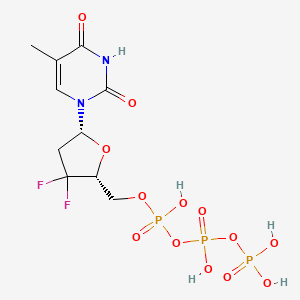
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
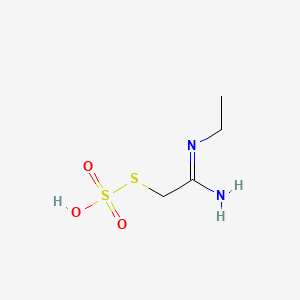
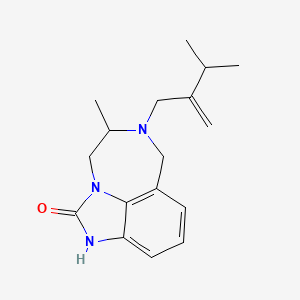
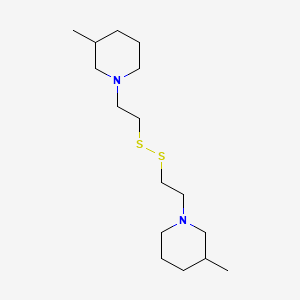
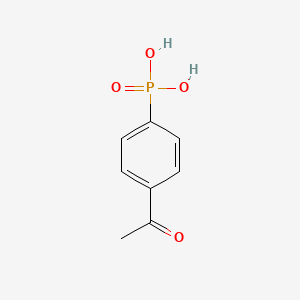
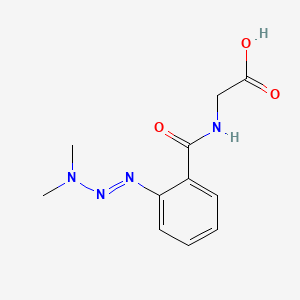
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)

![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
